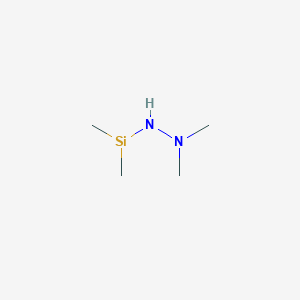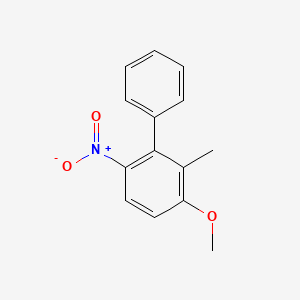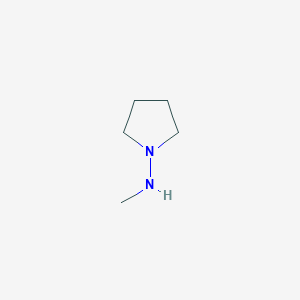
N-Methylpyrrolidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylpyrrolidin-1-amine, also known as N-methylpyrrolidine, is an organic compound with the molecular formula C₅H₁₁N. It is a cyclic secondary amine and a derivative of pyrrolidine. This compound is a colorless liquid that is miscible with water and most organic solvents. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Methylpyrrolidin-1-amine can be synthesized through several methods. One common method involves the reaction of 1,4-butanediol with methylamine in the presence of a catalyst. This reaction typically occurs at elevated temperatures and pressures. Another method involves the reductive amination of levulinic acid or its esters with methylamine .
Industrial Production Methods
In industrial settings, this compound is often produced using a one-pot synthesis method. This involves the reaction of 1,4-butanediol with methylamine over a Cu and Ni modified ZSM-5 catalyst. The reaction conditions are optimized to achieve high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylpyrrolidin-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-methylpyrrolidinone.
Reduction: It can be reduced to form N-methylpyrrolidine.
Substitution: It can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and the specific reagents used.
Major Products Formed
The major products formed from these reactions include N-methylpyrrolidinone, N-methylpyrrolidine, and various substituted derivatives of this compound.
Applications De Recherche Scientifique
N-Methylpyrrolidin-1-amine has a wide range of applications in scientific research, including:
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of N-Methylpyrrolidin-1-amine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophiles. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Methylpyrrolidin-1-amine include:
- Pyrrolidine
- N-Methylpyrrolidinone
- N-Ethylpyrrolidinone
- N-Methyl-2-pyrrolidone
Uniqueness
This compound is unique due to its specific structure and reactivity. Unlike its analogs, it has a methyl group attached to the nitrogen atom, which influences its chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
365413-99-6 |
|---|---|
Formule moléculaire |
C5H12N2 |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
N-methylpyrrolidin-1-amine |
InChI |
InChI=1S/C5H12N2/c1-6-7-4-2-3-5-7/h6H,2-5H2,1H3 |
Clé InChI |
OHLXXFUDMGUKCG-UHFFFAOYSA-N |
SMILES canonique |
CNN1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14240672.png)
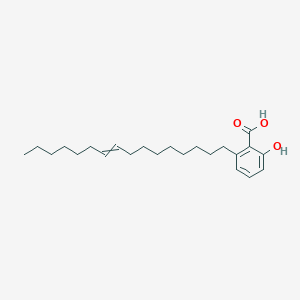
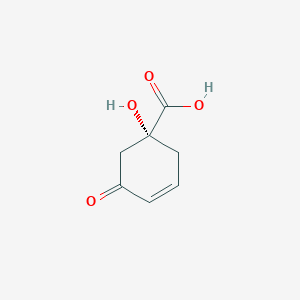
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![[(1S,2R)-2-Nitrocyclopentyl]benzene](/img/structure/B14240709.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
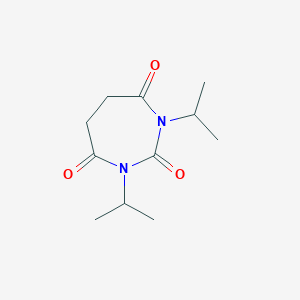

![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
